N-(4-bromo-3-methylphenyl)-4-nitrobenzamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide is an organic compound with the molecular formula C14H11BrN2O3 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-nitrobenzamide typically involves the reaction of 4-bromo-3-methylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., copper).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Substitution: N-(4-substituted-3-methylphenyl)-4-nitrobenzamide.
Reduction: N-(4-bromo-3-methylphenyl)-4-aminobenzamide.
Oxidation: N-(4-bromo-3-carboxyphenyl)-4-nitrobenzamide.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the bromine atom can form halogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-4-methylbenzenesulfonamide
- N-(4-bromo-3-methylphenyl)-4-methoxybenzamide
- N-(4-bromo-3-methylphenyl)-4-aminobenzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzene ring. This combination allows for a diverse range of chemical reactions and potential applications. The nitro group provides redox activity, while the bromine atom offers opportunities for halogen bonding and substitution reactions.
Properties
Molecular Formula |
C14H11BrN2O3 |
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Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-8-11(4-7-13(9)15)16-14(18)10-2-5-12(6-3-10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
GIGKTFRDJHWEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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